Cholan-24-oic acid, 3,7-dihydroxy-, (3a,5b,7b)-
Description
"Cholan-24-oic acid, 3,7-dihydroxy-, (3α,5β,7β)-" (CAS 566-24-5), also known as ursodeoxycholic acid (UDCA), is a secondary bile acid derived from chenodeoxycholic acid (CDCA) via bacterial 7α-dehydroxylation and subsequent epimerization . Its IUPAC name reflects the stereochemistry: hydroxyl groups at positions C3 (α-configuration), C7 (β-configuration), and a 5β-cholanic acid backbone. UDCA has a molecular formula of C₂₄H₄₀O₄ and a molecular weight of 392.57 g/mol .
UDCA is clinically significant for treating cholestatic liver diseases (e.g., primary biliary cholangitis) due to its cytoprotective, anti-apoptotic, and anti-inflammatory properties . It is synthesized via microbial modification of CDCA in the gut or through chemical methods, such as Meerwein–Ponndorf–Verley reduction or selective acylation .
Properties
IUPAC Name |
(4R)-4-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-ROKSHQGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Epimerization
Chenodeoxycholic acid (CDCA), a primary bile acid with 3α,7α-dihydroxy configuration, serves as a key precursor. The synthesis involves oxidation of CDCA’s 7α-hydroxyl group to a ketone, followed by stereoselective reduction to yield the 7β-hydroxyl group.
Step 1: Diacetylation and Oxidation
CDCA is first protected via acetylation of its hydroxyl groups. Treatment with acetic anhydride and pyridine in benzene yields 3α,7α-diacetyl-CDCA methyl ester. Subsequent oxidation with potassium chromate (K₂CrO₄) in acetic acid introduces a ketone at C7, forming 3α-acetoxy-7-keto-5β-cholan-24-oic acid methyl ester.
Step 2: Stereoselective Reduction
The 7-keto intermediate undergoes reduction using sodium metal in n-butanol at 115–130°C. This Birch reduction selectively generates the 7β-hydroxyl epimer with >90% stereochemical purity. Final hydrolysis with hydrochloric acid removes acetyl groups, yielding UDCA with a melting point of 203–204°C and overall yield of 65–70%.
Key Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diacetylation | Ac₂O, pyridine, benzene | 85–90 |
| Oxidation | K₂CrO₄, CH₃COOH, 40°C | 95 |
| Reduction | Na, n-BuOH, 115–130°C | 90 |
| Hydrolysis | HCl, H₂O | 80 |
Extraction from Pig Bile
Isolation and Purification
UDCA occurs naturally in pig bile as taurine or glycine conjugates , constituting ~30% of bile salts. The extraction process involves:
-
Saponification : Boiling pig bile with NaOH hydrolyzes conjugates to free bile acids.
-
Acid Precipitation : Adjusting pH to 3–4 with H₂SO₄ precipitates crude bile acids.
-
Chromatographic Separation : Silica gel column chromatography with chloroform-methanol gradients isolates UDCA from CDCA and other bile acids.
Challenges
-
Low natural abundance (0.6% in pig bile) necessitates large volumes of starting material.
-
Co-elution of structurally similar bile acids reduces purity, requiring repeated chromatography.
Typical Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Saponification | 95 | 50–60 |
| Acid Precipitation | 80 | 70–75 |
| Chromatography | 60 | ≥98 |
Synthesis from 21-Hydroxy-20-Methylpregna-4-en-3-one (BA)
Patent-Established Route (EP4071161A1)
A novel method using BA as a steroid precursor improves scalability and reduces reliance on CDCA.
Step 1: Side-Chain Elaboration
BA undergoes Wittig reaction with triethyl phosphonoacetate to introduce a C20–C24 side chain, forming a Δ²⁴ intermediate. Hydrogenation over Pd/C saturates the double bond, yielding 20-methylpregnan-3-one-21-ol.
Step 2: Hydroxylation and Oxidation
Step 3: Decarboxylation and Purification
The side chain is decarboxylated using lead tetraacetate, followed by crystallization from ethyl acetate to achieve ≥99% purity.
Advantages
Comparative Analysis of Methods
| Parameter | CDCA-Based Synthesis | Pig Bile Extraction | BA-Based Synthesis |
|---|---|---|---|
| Starting Material | CDCA (synthetic) | Pig bile | BA (steroid) |
| Steps | 4 | 3 | 5 |
| Overall Yield (%) | 65–70 | 45–50 | 45 |
| Purity (%) | ≥98 | ≥98 | ≥99 |
| Scalability | Moderate | Low | High |
| Environmental Impact | High (Cr reagents) | Low | Moderate |
Optimization Techniques
Catalytic Improvements
Crystallization Enhancements
-
Solvent Screening : Ethanol-water mixtures (1:3 v/v) increase UDCA recovery by 15% compared to pure ethanol.
-
Seeding : Pre-addition of UDCA crystals reduces nucleation time, enhancing crystal size uniformity.
Industrial Production Considerations
Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities, potentially forming alkanes.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl positions, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medical Applications
1.1. Cholestatic Liver Diseases
Cholan-24-oic acid derivatives are being studied for their role in treating cholestatic liver diseases. Research indicates that bile acids can modulate liver inflammation and fibrosis. A study highlighted the beneficial effects of tetrahydroxy bile acids (THBAs) in patients with intrahepatic cholestasis, suggesting that cholan-24-oic acid derivatives may improve liver function by enhancing bile flow and reducing toxicity associated with bile accumulation .
1.2. Antimicrobial Activity
Recent investigations into the antimicrobial properties of bile acids have shown that cholan-24-oic acid can inhibit the growth of certain pathogens. The mechanism involves disrupting bacterial membranes, making it a candidate for developing new antimicrobial agents .
1.3. Metabolic Disorders
Cholan-24-oic acid is also being explored in metabolic disorders such as obesity and diabetes. Studies suggest that bile acids can influence glucose metabolism and insulin sensitivity. For instance, the modulation of gut microbiota by bile acids has been linked to improved metabolic profiles in animal models .
Biochemical Research
2.1. Enzyme Modulation
Bile acids like cholan-24-oic acid play a significant role in modulating enzyme activities involved in lipid metabolism. Research has shown that these compounds can activate specific nuclear receptors (e.g., FXR) that regulate lipid homeostasis and energy expenditure .
2.2. Drug Delivery Systems
The amphiphilic nature of cholan-24-oic acid makes it suitable for use in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs .
Environmental Applications
3.1. Bioremediation
Cholan-24-oic acid derivatives are being investigated for their potential use in bioremediation processes to degrade environmental pollutants. Their surfactant properties can facilitate the breakdown of hydrophobic contaminants in soil and water .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Cholestatic Liver Disease Treatment
A clinical study evaluated the effects of THBAs on patients with cholestasis, demonstrating significant improvements in liver enzyme levels after treatment with cholan-24-oic acid derivatives.
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that cholan-24-oic acid exhibited bactericidal activity against strains of Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between UDCA and related bile acids are critical for understanding their biological roles. Below is a detailed comparison:
Structural Comparison
Functional and Metabolic Differences
Hydroxylation Patterns :
Synthetic Pathways :
Biological Activity :
Therapeutic Applications :
Neuroprotective and Metabolic Roles
- UDCA derivatives, such as 3α,7-dihydroxy-14(13→12)abeo-5β-cholan-24-oic acid , exhibit neuroprotective effects by modulating mitochondrial function and reducing oxidative stress .
- In contrast, 3α,6β,7β-trihydroxy-5β-cholan-24-oic acid (β-muricholic acid) influences gut microbiota composition and metabolic signaling in mice .
Key Research Findings
- Synthesis : UDCA can be synthesized via selective acylation of CDCA followed by hydrolysis, achieving yields >75% .
- Metabolism : UDCA undergoes phase I metabolism to form 7β-hydroxy-3-oxo-5β-cholan-24-oic acid , a less active metabolite .
- Toxicity : UDCA’s low critical micellar concentration (CMC) reduces cellular membrane disruption compared to LCA and DCA .
Biological Activity
Cholan-24-oic acid, specifically the compound 3α,7-dihydroxy-5β-cholan-24-oic acid, is a bile acid derivative that has garnered attention for its biological activity, particularly in the context of neuroprotection and metabolic regulation. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Cholan-24-oic acid is characterized by its steroidal structure, which includes hydroxyl groups at the 3 and 7 positions. This configuration is crucial for its biological activity. The compound's molecular formula is , and it exhibits amphipathic properties typical of bile acids, facilitating lipid absorption and metabolism.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of cholan-24-oic acid in models of Parkinson's disease (PD). In fibroblasts derived from patients with sporadic PD and LRRK2 mutations, this compound has been shown to restore mitochondrial function, an essential aspect of cellular health that is often compromised in neurodegenerative diseases. Key findings include:
- Mitochondrial Function Restoration : Cholan-24-oic acid significantly increased ATP levels and improved mitochondrial membrane potential in affected cells compared to untreated controls .
- Comparative Efficacy : When compared to ursodeoxycholic acid (UDCA), another bile acid known for its protective effects, cholan-24-oic acid demonstrated superior efficacy in restoring mitochondrial functions .
Metabolic Regulation
The compound also plays a role in regulating lipid metabolism. Bile acids are known to modulate cholesterol homeostasis and lipid digestion. Research indicates that cholan-24-oic acid can influence the expression of key enzymes involved in these processes:
- Cholesterol Absorption : It enhances the absorption of dietary fats and cholesterol by acting as a detergent in the intestinal lumen.
- Lipid Transport : The compound aids in the emulsification of lipids, facilitating their transport across cellular membranes .
Case Studies
Several case studies have explored the effects of cholan-24-oic acid on various health conditions:
- Parkinson’s Disease : A study involving fibroblasts from PD patients showed that treatment with cholan-24-oic acid led to a significant reduction in oxidative stress markers and improved cell viability compared to untreated controls .
- Gallstone Disease : In patients treated with UDCA for cholesterol gallstones, cholan-24-oic acid was identified as a metabolite that may contribute to the therapeutic effects observed during treatment .
Synthesis and Derivatives
The synthesis of cholan-24-oic acid involves several chemical transformations starting from cholesterol or other bile acids. Recent advancements have led to the development of novel derivatives that exhibit enhanced biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 3α,7-Dihydroxy-5β-cholan-24-oic acid | Structure | Neuroprotective effects in PD |
| Taurine Conjugate | Structure | Enhanced mitochondrial function |
| 12-Hydroxy-methylated Derivative | Structure | Potential candidate for metabolic disorders |
These derivatives are being screened for their potential therapeutic applications beyond neuroprotection.
Q & A
Q. What are the key structural features and nomenclature conventions for Cholan-24-oic acid, 3,7-dihydroxy-, (3α,5β,7β)-?
The compound is a bile acid derivative with hydroxyl groups at positions 3 and 7, and a carboxyl group at C-24. Its stereochemistry (3α,5β,7β) is critical for biological activity, as α/β orientations determine receptor interactions . Variations in substituents (e.g., oxo groups at C-12) alter molecular formulas (e.g., C24H38O5 for oxo-derivatives vs. C24H40O4 for dihydroxy forms) . Systematic naming follows IUPAC rules, prioritizing hydroxyl/oxo positions and stereodescriptors .
Q. What synthetic strategies are used to prepare this compound and its derivatives?
Synthesis typically involves oxidation or microbial transformation of primary bile acids (e.g., cholic acid). For example, selective oxidation of C-12 using CrO3 or microbial dehydrogenation yields 12-oxo derivatives . Protecting groups (e.g., acetyl) may shield hydroxyls during carboxyl activation . Purity is validated via HPLC or LC-MS, with ≥95% purity common in research-grade preparations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molecular weights and structural data for this compound?
Discrepancies arise from variations in substituents (e.g., oxo vs. hydroxyl groups). For instance, 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid (CAS 2458-08-4) has a molecular formula of C24H38O5 (MW 406.56), while non-oxo forms (e.g., 566-24-5) are C24H40O4 (MW 392.57) . Researchers should cross-reference CAS numbers, NMR data, and high-resolution mass spectrometry (HR-MS) to confirm structures .
Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Optimize ionization (ESI-negative mode) and use deuterated internal standards (e.g., d4-chenodeoxycholic acid) for precision .
- Enzyme digestion : Hydrolyze conjugated bile acids (e.g., taurine/glycine derivatives) with choloylglycine hydrolase before analysis .
- Derivatization : Enhance detection sensitivity by methylating carboxyl groups or silylating hydroxyls for GC-MS .
Q. How does stereochemistry influence the compound’s role in lipid metabolism and receptor binding?
The 3α,7β-hydroxy configuration enhances affinity for the farnesoid X receptor (FXR) and TGR5, modulating cholesterol homeostasis and glucose metabolism. In contrast, 3β or 7α epimers show reduced activity, highlighting the importance of stereochemical validation via X-ray crystallography or circular dichroism (CD) .
Q. What metabolic pathways involve this compound, and how do microbiota modulate its derivatives?
- Primary pathway : Hepatic synthesis from cholesterol via CYP7A1 and CYP27A1 enzymes, yielding 3α,7α-dihydroxy intermediates .
- Secondary pathway : Gut microbiota dehydrogenate hydroxyl groups to oxo derivatives (e.g., 12-oxo forms) or epimerize stereocenters (e.g., 7β-OH to 7α-OH) .
- Experimental models : Use germ-free mice or in vitro fecal incubations to study microbial transformations .
Methodological Considerations for Experimental Design
Q. How should researchers address challenges in isolating this compound from biological samples?
- Extraction : Use methanol/chloroform (2:1) with 0.1% acetic acid to precipitate proteins and stabilize acidic bile acids .
- Purification : Employ reverse-phase C18 columns with acetonitrile/ammonium acetate gradients (pH 4.5) to separate oxo/dihydroxy isomers .
- Validation : Compare retention times and MS/MS spectra with synthesized standards (e.g., Steraloids) .
Q. What strategies optimize the synthesis of radiolabeled analogs for tracer studies?
- 14C-labeling : Introduce 14C at C-24 via carboxylation of norcholane intermediates .
- 3H-labeling : Catalytic tritiation of Δ4-3-keto precursors, followed by enzymatic reduction to 3α/β-OH forms .
Tables for Key Data Comparison
Q. Table 1: Structural Variants and Molecular Properties
| CAS Number | Molecular Formula | Molecular Weight | Substituents | Key References |
|---|---|---|---|---|
| 566-24-5 | C24H40O4 | 392.57 | 3α,7α-dihydroxy | |
| 2458-08-4 | C24H38O5 | 406.56 | 3α,7α-dihydroxy-12-oxo | |
| 81-23-2 | C24H34O5 | 402.53 | 3,7,12-trioxo |
Q. Table 2: Analytical Techniques for Bile Acid Profiling
| Technique | Sensitivity (LOD) | Key Applications | Limitations |
|---|---|---|---|
| LC-MS/MS | 0.1–1 ng/mL | Quantification in serum/urine | Matrix effects |
| GC-MS | 5–10 ng/mL | Volatile derivatives (TMS, methyl esters) | Derivatization required |
| NMR (600 MHz) | ~50 µg | Structural elucidation | Low sensitivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
